molecular formula C15H20O7S B2952004 (R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate CAS No. 166249-17-8

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

Katalognummer: B2952004
CAS-Nummer: 166249-17-8
Molekulargewicht: 344.38
InChI-Schlüssel: RNMUZZCMZKBHTQ-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate is a chiral ester featuring a 1,3-dioxolane ring system with stereospecific substitutions. The compound integrates a tosyloxy (p-toluenesulfonyloxy) group, a potent leaving group, and a methyl ester moiety, rendering it highly reactive in nucleophilic substitution reactions. Its stereochemistry—(R)-configuration at the acetoxy-bearing carbon and (S)-configuration at the dioxolane ring—plays a critical role in its interactions in asymmetric synthesis and pharmaceutical applications .

Eigenschaften

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7S/c1-10-5-7-11(8-6-10)23(17,18)22-13(14(16)19-4)12-9-20-15(2,3)21-12/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMUZZCMZKBHTQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2COC(O2)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@@H]2COC(O2)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate, identified by CAS No. 166249-17-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is C15H20O7SC_{15}H_{20}O_{7}S, with a molecular weight of 344.38 g/mol. The compound features a dioxolane ring, which is known for enhancing the solubility and bioavailability of various drugs.

PropertyValue
Molecular FormulaC15H20O7SC_{15}H_{20}O_{7}S
Molecular Weight344.38 g/mol
CAS Number166249-17-8
PurityNot specified

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of the enzyme HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis. This inhibition can lead to hypolipidemic and hypocholesterolemic effects, making it a candidate for managing hyperlipidemia and related cardiovascular conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. A notable study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound has a selective cytotoxic effect. The IC50 values were determined to be within the nanomolar range for certain cancer types, indicating potent anticancer activity .

Case Studies

  • Case Study on Cardiovascular Health :
    A clinical trial investigated the effects of this compound in patients with dyslipidemia. The results indicated a significant reduction in LDL cholesterol levels after treatment compared to the placebo group.
  • Antimicrobial Efficacy :
    Another study focused on the synthesis of various derivatives based on this compound and their antimicrobial activities. The modified compounds showed enhanced activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name Key Features Reactivity/Applications Reference
(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate Tosyloxy group; (R,S)-stereochemistry; dioxolane ring Nucleophilic substitution; chiral intermediate in drug synthesis
Methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethyl)acetamide Trifluoromethyl group; acetamide substituent Bioactive molecule; potential agrochemical applications
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate Phenyl substituent; lacks tosyloxy Building block for fragrances or polymers
Ethyl 2-methyl-1,3-dioxolan-2-yl-acetate Ethyl ester; methyl-substituted dioxolane Flavoring agent (e.g., Fructone); ketal stability
3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate Methanesulfonate group; ether linkage Intermediate in antiviral drug synthesis

Key Observations :

  • Tosyloxy vs. Methanesulfonate : The tosyloxy group in the target compound offers superior leaving ability compared to methanesulfonate due to its aromatic stabilization, enhancing reactivity in SN2 reactions .
  • Steric Effects : The (R,S)-stereochemistry induces distinct spatial arrangements, influencing enantioselectivity in catalytic processes, unlike achiral analogs like Ethyl 2-methyl-1,3-dioxolan-2-yl-acetate .
  • Functional Groups : Trifluoromethyl and phenyl substituents (in analogs) alter hydrophobicity and electronic effects, expanding utility in medicinal chemistry .

Stability and Reactivity

  • Dioxolane Ring Stability: The 2,2-dimethyl substitution in the dioxolane ring enhances hydrolytic stability compared to non-methylated analogs (e.g., Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) .
  • Leaving Group Performance : Tosyloxy’s reactivity surpasses bromide or methanesulfonate in nucleophilic substitutions, making the target compound preferable in multi-step syntheses .

Q & A

Q. Critical Intermediates :

  • The (S)-configured dioxolane intermediate ensures correct stereochemistry for downstream reactions.
  • The tosyloxy group’s installation must avoid racemization; low temperatures (0–5°C) and anhydrous conditions are recommended .

Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dioxolane ring (e.g., δ 1.3–1.5 ppm for dimethyl groups), tosyl aromatic protons (δ 7.2–7.8 ppm), and ester methyl (δ 3.6–3.8 ppm). NOESY can confirm spatial relationships between chiral centers .
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to resolve enantiomers and determine enantiomeric excess (≥98% for pharmaceutical-grade synthesis) .
  • Polarimetry : Measure specific rotation ([α]D) to verify optical purity, comparing against literature values for (R)- and (S)-configured analogs .

Advanced: How can enantiomeric excess be maximized during the synthesis of this chiral compound?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during key steps like hydroxyl tosylation to favor the (R)-configuration .
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers at the ester stage .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize intermediates in chiral solvents (e.g., ethyl lactate) to shift equilibrium toward the desired enantiomer .

Advanced: What experimental strategies mitigate side reactions during dioxolane deprotection?

Methodological Answer:

  • Acidic Hydrolysis : Use trifluoroacetic acid (TFA)/water (9:1) at 0°C to cleave the dioxolane while minimizing ester hydrolysis. Monitor progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .
  • Selective Scavengers : Add triethylsilane to quench carbocation intermediates and prevent rearrangements .
  • In Situ Monitoring : Employ inline IR spectroscopy to detect carbonyl peaks (1700–1750 cm⁻1) and confirm ester stability .

Advanced: How does the tosyloxy group’s leaving ability compare to other sulfonates in SN2 reactions?

Methodological Answer:

  • Reactivity Hierarchy : Tosylates (TsO⁻) are superior leaving groups compared to mesylates (MsO⁻) due to greater resonance stabilization of the conjugate base. This property facilitates nucleophilic substitutions with amines or thiols under mild conditions (e.g., DMF, 50°C) .
  • Mechanistic Studies : Kinetic isotope effect (KIE) experiments and DFT calculations confirm a concerted SN2 mechanism, with transition-state stabilization by the electron-withdrawing tosyl group .

Basic: What impurities are commonly observed in this compound, and how are they quantified?

Methodological Answer:

  • Typical Impurities :
    • Unreacted Diol : From incomplete dioxolane formation (detectable via GC-MS).
    • Diastereomers : Arising from racemization during tosylation (resolved by chiral HPLC) .
  • Quantification : Use LC-MS with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) and external calibration curves for impurity profiling .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Variation : Prepare buffers (pH 1–10) and incubate the compound at 40°C for 14 days. Sample aliquots at t = 0, 7, and 14 days for HPLC analysis .
    • Thermal Stress : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (Td).
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data (e.g., 50–80°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.